Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Overview
Description
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O3. It is a cyclohexane derivative with an ethyl ester group at the first carbon and a hydroxymethyl group at the third carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 3-(hydroxymethyl)cyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(carboxymethyl)cyclohexane-1-carboxylic acid.
Reduction: Ethyl 3-(hydroxymethyl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(hydroxymethyl)cyclohexane-1-carboxylic acid: Lacks the ester group, making it more acidic.
Ethyl 3-(methoxymethyl)cyclohexane-1-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness: this compound is unique due to the presence of both an ester and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBYSMSDGTAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.